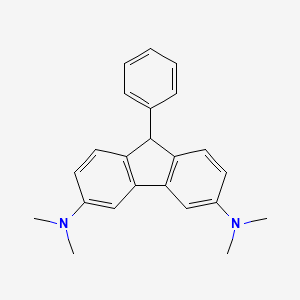
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine is a synthetic organic compound characterized by its unique structure, which includes a fluorene backbone substituted with tetramethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via methylation reactions using methyl iodide (CH~3~I) and a strong base such as sodium hydride (NaH).
Phenyl Substitution: The phenyl group is introduced through a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated fluorene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetramethyl groups can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Functionalized fluorene derivatives
Scientific Research Applications
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photochemistry: It serves as a photosensitizer in photochemical reactions, enabling the study of light-induced processes and the development of photodynamic therapy agents.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique optical and electronic properties, such as conductive polymers and molecular wires.
Mechanism of Action
The mechanism of action of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine involves its interaction with molecular targets and pathways related to its electronic and photochemical properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In photochemical applications, it absorbs light energy and undergoes excited-state reactions, leading to the generation of reactive oxygen species (ROS) or other photoproducts.
Comparison with Similar Compounds
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-xanthene-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9H-carbazole-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and photochemical properties. Compared to similar compounds, it offers enhanced stability and efficiency in electronic and photochemical applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
114315-43-4 |
|---|---|
Molecular Formula |
C23H24N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-fluorene-3,6-diamine |
InChI |
InChI=1S/C23H24N2/c1-24(2)17-10-12-19-21(14-17)22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 |
InChI Key |
FJAKLDUBUJXBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


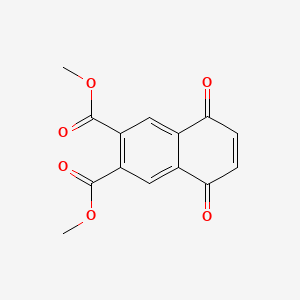
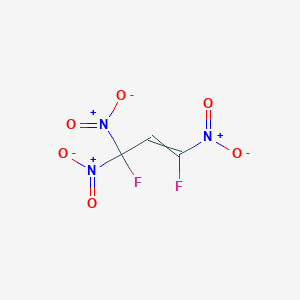
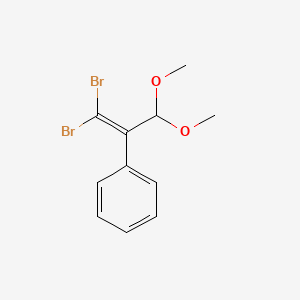
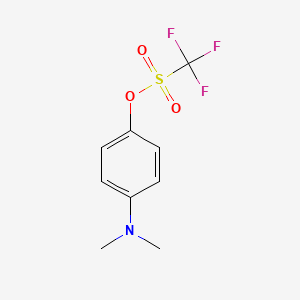


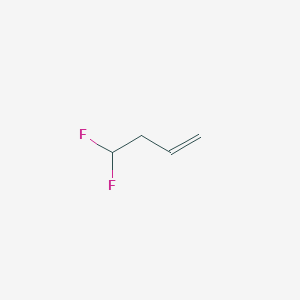


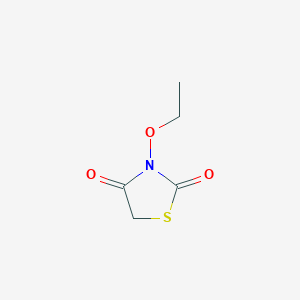

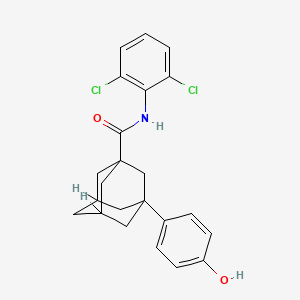
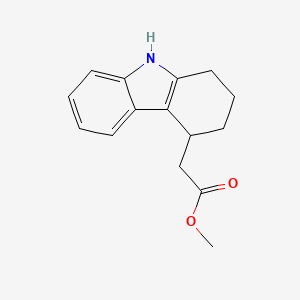
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
